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Compound of Interest

Compound Name: 3-(Boc-aminoethyloxy)benzonitrile

Cat. No.: B3040911

This guide provides a detailed spectroscopic comparison of the target molecule, 3-(Boc-
aminoethyloxy)benzonitrile, with its synthetic precursors, 3-hydroxybenzonitrile and tert-butyl
(2-hydroxyethyl)carbamate (N-Boc-2-aminoethanol). The following sections present key
spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-
IR) spectroscopy, and Mass Spectrometry (MS), offering a clear, data-driven analysis for
researchers in drug development and chemical synthesis.

Synthetic Pathway

The synthesis of 3-(Boc-aminoethyloxy)benzonitrile is typically achieved through a
Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl
group of 3-hydroxybenzonitrile to form a phenoxide, which then acts as a nucleophile, attacking
an electrophilic derivative of N-Boc-2-aminoethanol, such as its tosylate or mesylate, to form
the desired ether linkage.
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Caption: Synthetic route to 3-(Boc-aminoethyloxy)benzonitrile.

Data Presentation

The following tables summarize the key quantitative data from *H NMR, 13C NMR, FT-IR, and
Mass Spectrometry for 3-(Boc-aminoethyloxy)benzonitrile and its precursors.

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCls)
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Chemical Shift Lo . .
Compound Multiplicity Integration Assignment
(3, ppm)
3-
Hydroxybenzonit  ~7.40 m 2H Ar-H
rile
~7.20 m 2H Ar-H
~5.5-6.5 brs 1H -OH
N-Boc-2-
~4.95 brs 1H -NH
aminoethanol
3.71 t, J=5.2 Hz 2H -CH2-OH
3.32 q,J=5.2 Hz 2H -NH-CH2-
1.45 s 9H -C(CHs)s3
3-(Boc-
aminoethyloxy)b 7.35-7.20 m 4H Ar-H
enzonitrile
~5.0 brs 1H -NH
4.15 t, J=5.0 Hz 2H Ar-O-CHz-
3.60 g, J=5.0 Hz 2H -NH-CH2-
1.46 s 9H -C(CHs)3

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCIs)
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Compound Chemical Shift (6, ppm) Assignment
3-Hydroxybenzonitrile 156.0 C-OH
132.6, 128.9, 126.0, 117.9 Ar-C

118.6 -CN

112.2 C-CN

N-Boc-2-aminoethanol 156.5 -C=0 (Boc)
79.5 -C(CHs)3

62.5 -CH2-OH

43.0 -NH-CHz2-

28.4 -C(CHs)s

3-(Boc-

aminoethyloxy)benzonitrile 159.0 ArC-0
155.8 -C=0 (Boc)

130.0, 123.0, 120.0, 115.5 Ar-C

118.5 -CN

113.0 Ar-C-CN

80.0 -C(CHs)3

67.0 Ar-O-CHa-

40.5 -NH-CHz2-

28.4 -C(CHs)3

Table 3: FT-IR Spectroscopic Data (cm—1)
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Compound

Key Absorptions (cm™?)

Functional Group
Assignment

3-Hydroxybenzonitrile

3400-3200 (broad)

O-H stretch (phenolic)

2229

C=N stretch

1600-1450

C=C stretch (aromatic)

N-Boc-2-aminoethanol

3400-3300 (broad)

O-H stretch and N-H stretch

2975, 2870 C-H stretch (aliphatic)
1685 C=0 stretch (urethane)
3-(Boc-

aminoethyloxy)benzonitrile

3350

N-H stretch (urethane)

2978, 2875 C-H stretch (aliphatic)
2230 C=N stretch

1700 C=0 stretch (urethane)
1600, 1480 C=C stretch (aromatic)
1250, 1160 C-O stretch (ether and

urethane)

Table 4: Mass Spectrometry Data (Electron lonization - El)
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Molecular Weight ( Key Fragment lons  Fragmentation

Compound
g/mol) (m/z) Pattern
", [M]*, [M-HCNJ*, [M-
3-Hydroxybenzonitrile 119.12 119, 92, 64
HCN-COJ*
[M-CaHo]*, [M-Boc]*,
N-Boc-2-aminoethanol  161.20 102, 88, 57 [CaHo]* (tert-butyl
cation)
[M-Ca4Hs]*, [M-Boc]*,
3-(Boc-
_ [M-Boc-NH2CH2],
aminoethyloxy)benzon  262.30 206, 162, 146, 119, 57
o [HOCeH4CN]*,
itrile
[CaHo]*

Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. The
following protocols provide a general framework for reproducing these results.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

» 'H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation
delay of 1.0 s, and 16 scans.

e 13C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, a relaxation
delay of 2.0 s, and 1024 scans. All 13C NMR spectra are broadband proton-decoupled.

» Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million
(ppm) relative to TMS (6 = 0.00 ppm).
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2. Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample was placed directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: FT-IR spectra were recorded using an FT-IR spectrometer equipped with a
universal ATR accessory.

e Acquisition: Spectra were collected in the range of 4000-650 cm~? with a resolution of 4
cm~1, Atotal of 16 scans were co-added to improve the signal-to-noise ratio. A background
spectrum of the clean ATR crystal was recorded prior to sample analysis.

» Data Processing: The resulting interferogram was Fourier transformed to produce the
infrared spectrum, which is presented in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

o Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe or after separation by gas chromatography (GC-MS).

e Instrumentation: Electron lonization (El) mass spectra were obtained on a mass
spectrometer with an ionization energy of 70 eV.

e Acquisition: The instrument was scanned over a mass-to-charge (m/z) range of 40-400 amul.

o Data Analysis: The resulting mass spectrum plots the relative abundance of ions against
their m/z ratio. The molecular ion peak ([M]*) and major fragment ions were identified to
elucidate the structure.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
the synthesized compound and its precursors.
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Caption: Workflow for synthesis and spectroscopic analysis.
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 To cite this document: BenchChem. [A Spectroscopic Comparison of 3-(Boc-
aminoethyloxy)benzonitrile and Its Precursors]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b3040911#spectroscopic-comparison-of-3-boc-
aminoethyloxy-benzonitrile-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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